molecular formula C19H31N3O B1672414 1-(4-(1H-Imidazol-5-yl)piperidin-1-yl)-5-cyclohexylpentan-1-one CAS No. 152241-24-2

1-(4-(1H-Imidazol-5-yl)piperidin-1-yl)-5-cyclohexylpentan-1-one

Cat. No. B1672414
CAS RN: 152241-24-2
M. Wt: 317.5 g/mol
InChI Key: YTCGNPGLMAECND-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole name was reported by Arthur Rudolf Hantzsch (1857–1935) in 1887 .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Molecular Structure Analysis

1, 3-diazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .


Physical And Chemical Properties Analysis

1, 3-diazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Pharmacology

GT 2016 is a potent, selective, and brain penetrant histamine H3 receptor antagonist . It has a high affinity (Ki = 43.8 nM) and selectivity for the histamine H3 receptor . It increases the release of histamine in the cerebral cortex and displays no activity at histamine methyltransferase in vitro at concentrations up to 3 μM . This suggests potential applications in the treatment of conditions related to histamine regulation.

Neuroscience

In the field of neuroscience, GT 2016 could be used as a tool for studying the histamine H3 receptor and its role in brain function. Given its ability to cross the blood-brain barrier and bind to cortical histamine H3 receptors , it could be used in research to understand the role of these receptors in various neurological and psychiatric disorders.

Psychopharmacology

In psychopharmacology, GT 2016 could potentially be used in the development of new treatments for psychiatric disorders. Current approaches suggest that cytokines-induced neuroinflammation might have a role in the development of several psychiatric disorders, including schizophrenia . As GT 2016 acts as a histamine H3 receptor antagonist, it could potentially be used to modulate this neuroinflammation.

Chemical Research

In chemical research, GT 2016 could be used as a reference compound for the development of new histamine H3 receptor antagonists . Its chemical structure and properties could provide valuable information for researchers designing new compounds with similar or improved characteristics.

Biological Research

In biological research, GT 2016 could be used to study the role of histamine H3 receptors in various biological processes . Its ability to selectively bind to these receptors could make it a useful tool for investigating their function in different biological systems.

Medical Research

In medical research, GT 2016 could potentially be used in the development of new therapeutic strategies for diseases related to histamine regulation . Its ability to increase the release of histamine in the cerebral cortex suggests potential applications in conditions where histamine levels are dysregulated.

Mechanism of Action

Future Directions

Imidazole has become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole and its derivatives make them promising candidates for the development of novel drugs .

properties

IUPAC Name

5-cyclohexyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O/c23-19(9-5-4-8-16-6-2-1-3-7-16)22-12-10-17(11-13-22)18-14-20-15-21-18/h14-17H,1-13H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCGNPGLMAECND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCCC(=O)N2CCC(CC2)C3=CN=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(1H-Imidazol-5-yl)piperidin-1-yl)-5-cyclohexylpentan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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